molecular formula C11H13NO3 B1203900 Tetrahydrofurfuryl nicotinate CAS No. 70-19-9

Tetrahydrofurfuryl nicotinate

Cat. No. B1203900
CAS RN: 70-19-9
M. Wt: 207.23 g/mol
InChI Key: RQAITHJHUFFEIV-UHFFFAOYSA-N
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Description

Tetrahydrofurfuryl nicotinate, also known as thurfyl nicotinate or nicotafuryl, is a chemical compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.226 .


Chemical Reactions Analysis

While specific chemical reactions involving Tetrahydrofurfuryl nicotinate are not detailed in the available resources, it’s known that the hydrogenation of furfural is a versatile reaction that can lead to various downstream products, such as (tetrahydro)furfuryl alcohol .


Physical And Chemical Properties Analysis

Tetrahydrofurfuryl nicotinate has a molecular weight of 207.226 and a molecular formula of C11H13NO3 . Further physical and chemical properties are not provided in the available resources.

Scientific Research Applications

  • Dermatological Applications:

    • Tetrahydrofurfuryl nicotinate causes inflammation and renders the skin susceptible to dermographism (Søndergaard & Greaves, 1970).
    • It has been used as a rubefacient in conditions like rheumatic fever, systemic lupus erythematosus, pneumonia, atopic dermatitis, and in the treatment of alopecia areata and localized scleroderma (Peterson, Farber, & Fulton, 1960).
    • The cutaneous reaction to Tetrahydrofurfuryl nicotinate is characterized by erythema with or without edema, suggesting its potential application in studying skin conditions such as atopic dermatitis (Murrell & Taylor, 1959).
    • It has been investigated for potential diagnostic use in rheumatoid arthritis, with differential skin reactions observed in patients with the disease (McCabe, 1956).
  • Biochemical Research:

    • Tetrahydrofurfuryl nicotinate-induced dermographism suggests a direct effect of physical agents on blood vessels, which may be potentiated by chemical agents like nicotinic acid esters (Winkelmann, Wilhelmj, & Horner, 1965).
    • It has been implicated in studies related to NAD (nicotinamide adenine dinucleotide) metabolism, a crucial element in cellular bioenergetics (Giacomini et al., 2007).
    • Nicotinamide derivatives, closely related to Tetrahydrofurfuryl nicotinate, have been explored for their role in treating various skin diseases and impacting oxidative stress (Otte, Borelli, & Korting, 2005).
  • Other Applications:

    • Tetrahydrofurfuryl nicotinate and its derivatives have potential applications in cancer treatment, particularly in inhibiting NAMPT (nicotinamide phosphoribosyltransferase), a key enzyme in cancer cell metabolism (Abdel-Magid, 2015).
    • It has been used in the assembly of Au–Cu nicotinate rings, indicating its potential application in materials science and catalysis (Fu et al., 2017).

properties

IUPAC Name

oxolan-2-ylmethyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(9-3-1-5-12-7-9)15-8-10-4-2-6-14-10/h1,3,5,7,10H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAITHJHUFFEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871541
Record name (Oxolan-2-yl)methyl pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofurfuryl nicotinate

CAS RN

70-19-9
Record name (Tetrahydro-2-furanyl)methyl 3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thurfyl nicotinate [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Oxolan-2-yl)methyl pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydrofurfuryl nicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THURFYL NICOTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3B9JHL36W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
J Søndergaard, MW Greaves - British Journal of Dermatology, 1970 - Wiley Online Library
The responses to topical application of tetrahydrofurfuryl nicotinate (Trafuril) cream were studied using a continuous skin perfusion method in clinically uninvolved skin of patients with …
Number of citations: 9 onlinelibrary.wiley.com
RK Winkelmann, CM Wilhelmj… - Archives of …, 1965 - jamanetwork.com
… pressure in the skin of normal persons following the application of tetrahydrofurfuryl nicotinate ointment. This local vascular response to pressure lasts up to 96 hours. It …
Number of citations: 63 jamanetwork.com
J THORVALDSEN, G VOLDEN - Clinical and Experimental …, 1980 - academic.oup.com
… by dimethyl sulfoxide (DMSO) and tetrahydrofurfuryl nicotinate (Trafuril) were evaluated before … Irritant skin reactions induced by dimethyl sulfoxide and tetrahydrofurfuryl nicotinate were …
Number of citations: 51 academic.oup.com
A Kobza Black, MW Greaves… - British Journal of Clinical …, 1982 - Wiley Online Library
… 2 Inflammation was produced in an area of abdominal skin by topical application of 5% w/w tetrahydrofurfuryl nicotinate (THFN) cream. 3 The erythema produced was assessed visually, …
Number of citations: 25 bpspubs.onlinelibrary.wiley.com
CN Hensby, A Maloubier, A Civier… - British Journal of …, 1984 - academic.oup.com
… in human skin due to topical tetrahydrofurfuryl nicotinate or UV-B. Our model is based upon the ability of tetrahydrofurfuryl nicotinate (applied topically under occlusion and in the form of …
Number of citations: 6 academic.oup.com
NA Plummer, CN Hensby, AK Black… - Clinical Science and …, 1977 - portlandpress.com
… Tetrahydrofurfuryl nicotinate (Trafuril) was applied topically before and after systemic administration of aspirin. Trafuril alone caused a sustained inflammatory response within minutes …
Number of citations: 55 portlandpress.com
B Shroot, A Chatelus, A Civier… - British Journal of …, 1984 - academic.oup.com
… Trafuril* cream containing 5''o tetrahydrofurfuryl nicotinate was used as commercially available and the blank cream was kindly supplied by Ciba-Geigy. Pure anthralin was formulated …
Number of citations: 2 academic.oup.com
PWM Copeman, RK Winkelmann - British Journal of …, 1969 - academic.oup.com
… Trafuril (tetrahydrofurfuryl nicotinate) was inuncted into 2 subjects and caused ])allor. Normal appearing skin, not clinically affected by eczema, was chosen on the upper back, Avhich is …
Number of citations: 17 academic.oup.com
RK Winkelmann, WM Sams Jr, DF Bohr - Circulation Research, 1969 - Am Heart Assoc
… Tetrahydrofurfuryl nicotinate (5.0x10" g/ml or 2.5X10~3 M) caused a dramatic relaxation of the … Inhibitory effect of tetrahydrofurfuryl nicotinate (Trafuril) on epinephrine-induced vascular …
Number of citations: 31 www.ahajournals.org
A Macmillan - British Journal of Dermatology, 1969 - Wiley Online Library
… Trafuril (tetrahydrofurfuryl nicotinate) was inuncted into 2 subjects and caused ])allor. Normal appearing skin, not clinically affected by eczema, was chosen on the upper back, Avhich is …
Number of citations: 2 onlinelibrary.wiley.com

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